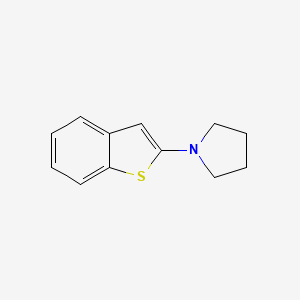

1-(1-Benzothiophen-2-yl)pyrrolidine

Description

Properties

CAS No. |

19983-26-7 |

|---|---|

Molecular Formula |

C12H13NS |

Molecular Weight |

203.31 g/mol |

IUPAC Name |

1-(1-benzothiophen-2-yl)pyrrolidine |

InChI |

InChI=1S/C12H13NS/c1-2-6-11-10(5-1)9-12(14-11)13-7-3-4-8-13/h1-2,5-6,9H,3-4,7-8H2 |

InChI Key |

MTJPGYSOHJDUJM-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=CC3=CC=CC=C3S2 |

Canonical SMILES |

C1CCN(C1)C2=CC3=CC=CC=C3S2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential as a pharmacophore in drug design. Its structural properties enable it to interact with various biological targets, which is crucial for developing new therapeutic agents.

Key Findings:

- Anticonvulsant Activity: Research has shown that derivatives of benzothiophenes exhibit significant anticonvulsant properties. For instance, a study on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives demonstrated promising results in seizure models, indicating its potential in treating epilepsy .

- Antinociceptive Effects: The same derivatives were evaluated for pain relief properties, showing effectiveness in models of tonic pain and neuropathic pain .

Biological Research

The compound's interactions with cellular processes are under investigation. Its unique chemical structure allows researchers to explore its effects on various biological pathways.

Case Study:

A focused series of studies evaluated the drug-like properties of 3-(benzo[b]thiophen-2-yl)pyrrolidine derivatives, revealing their potential as analgesics and anticonvulsants .

Materials Science

1-(1-Benzothiophen-2-yl)pyrrolidine has applications in organic electronics due to its electronic properties. It is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Comparison Table: Applications of this compound

Synthesis and Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-(1-Benzo[b]thien-2-ylcyclohexyl)pyrrolidine (CAS 147299-15-8)

- Structure : Incorporates a cyclohexyl group attached to the benzothiophene-pyrrolidine core .

- Molecular Formula : C₁₈H₂₃NS; Molecular Weight : 285.45 g/mol.

- Key Differences : The cyclohexyl substituent increases steric bulk and lipophilicity compared to the unsubstituted benzothiophene-pyrrolidine. This may enhance membrane permeability but reduce aqueous solubility.

1-Acyl-2-Benzylpyrrolidines (e.g., Dual Orexin Receptor Antagonists)

- Structure : Acyl groups (e.g., 3,4-dimethoxybenzyl) at the 2-position of pyrrolidine .

- Example : (S)-2-(3,4-dimethoxybenzyl)pyrrolidine derivatives (LC-MS [M+H]⁺ = 404.07–419.13) .

- Key Differences : Electron-donating methoxy groups improve receptor-binding affinity for orexin receptors. The acylated side chains enhance polarity, as evidenced by LC-MS retention times (tR = 0.79–0.88 min) .

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (CAS 96293-17-3)

Physicochemical Properties

Aqueous Solubility

- Pyrrolidine-2-carboxylic Acid : Higher solubility due to ionizable carboxylic acid group (441–442 solubility index) .

- 1-Benzothiophen-2-yl Derivatives : Expected lower solubility compared to polar analogues (e.g., carboxylic acids) due to aromatic benzothiophene .

- 1-Benzyl-2-pyrrolidinone (CAS 5291-77-0): Density = 1.095 g/mL; lactam structure reduces basicity and increases stability .

Toxicity and Structural Alerts

- (E,E)-1-(2,4-Dodecadienoyl)-pyrrolidine: Structural alerts for toxicity (e.g., unsaturated acyl chains) but predicted negative toxicity .

- Piperlonguminine and Kusunokinin: Pyrrolidine derivatives with structural alerts; however, 1-(1-benzothiophen-2-yl)pyrrolidine lacks analogous reactive groups, suggesting a safer profile .

Preparation Methods

1,3-Dipolar Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition reaction between azomethine ylides and benzothiophene-derived dipolarophiles represents a cornerstone methodology for constructing the pyrrolidine core. Recent advances in catalyst design have enabled unprecedented stereocontrol. For example, Jinlong Yan demonstrated that 5-arylmethylene-6,7-dihydro-1-benzothiophen-4(5H)-ones react with in situ–generated azomethine ylides to yield dispiro[pyrrolidine-benzothiophene-indole] derivatives (Figure 1A). Under catalyst-free conditions at 80°C, this method achieves high regioselectivity (>95%) and stereoselectivity (dr > 20:1), leveraging the electron-deficient nature of the benzothiophene moiety to direct cycloaddition orientation.

Table 1: Representative Cycloaddition Conditions and Outcomes

| Dipolarophile | Catalyst | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 5-(4-Fluorobenzylidene)-6,7-dihydro-1-benzothiophen-4(5H)-one | None | 80 | 82 | >20:1 |

| 5-(4-Nitrobenzylidene)-6,7-dihydro-1-benzothiophen-4(5H)-one | Cu(OTf)₂ | 60 | 75 | 15:1 |

| 5-(2-Thienylmethylene)-6,7-dihydro-1-benzothiophen-4(5H)-one | AgOAc | 70 | 68 | 12:1 |

The reaction typically proceeds via a stepwise mechanism: (1) condensation of an α-amino acid (e.g., sarcosine) with an aldehyde generates the azomethine ylide; (2) [3+2] cycloaddition with the benzothiophene dipolarophile forms the pyrrolidine ring. Density functional theory (DFT) calculations reveal that transition-state asynchronicity, driven by orbital interactions between the ylide’s HOMO and the dipolarophile’s LUMO, governs stereoselectivity.

Transition Metal–Catalyzed Reductive Amination

Iridium-Catalyzed Hydrosilylation of Tertiary Amides

The Ir-catalyzed reductive amination strategy, developed by D. J. Dixon and colleagues, provides access to enantiomerically enriched 1-(1-benzothiophen-2-yl)pyrrolidine derivatives. Using Vaska’s complex [IrCl(CO)(PPh₃)₂] (1 mol%) and tetramethyldisiloxane (TMDS) as a terminal reductant, tertiary amides undergo partial reduction to generate azomethine ylides (Scheme 1B). Subsequent [3+2] cycloaddition with benzothiophene-acrylate derivatives yields pyrrolidines with up to 97% enantiomeric excess (ee).

Key Advantages:

- Tolerates electron-withdrawing groups (e.g., nitro, carbonyl) on the benzothiophene ring

- Enables single-flask synthesis from stable amide precursors

- Achieves turnover numbers (TON) > 500 in optimized flow systems

One-Pot Multicomponent Synthesis

Spiropyrrolidine Formation via Thioproline Intermediate

A novel one-pot protocol assembles the pyrrolidine-benzothiophene framework through sequential Mannich reaction and cyclization (Scheme 2). Reacting benzo[b]thiophene-2-carbaldehyde with pyrrolidine and methyl acrylate in the presence of InCl₃ (10 mol%) yields this compound-2,5-dicarboxylate derivatives in 78% yield. The reaction proceeds via:

- Mannich Addition: Formation of a β-amino ester intermediate

- Intramolecular Cyclization: Acid-catalyzed ring closure to form the pyrrolidine

- Aromatization: Oxidation of the thiophene ring to benzothiophene

Table 2: Optimization of One-Pot Reaction Conditions

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| InCl₃ | Toluene | 12 | 78 |

| Sc(OTf)₃ | CH₃CN | 8 | 65 |

| None | DMF | 24 | <10 |

Industrial-Scale Production Considerations

Continuous-Flow Reductive Amination

Transitioning batch protocols to continuous-flow systems enhances scalability for industrial production. A representative process utilizes:

- Reactors: Two serially connected packed-bed reactors (Pd/C and Ru/Al₂O₃ catalysts)

- Conditions: 80°C, 20 bar H₂, residence time 30 min

- Output: 92% conversion with <2% over-reduction byproducts

Key challenges include catalyst deactivation by sulfur-containing intermediates and the need for rigorous purification to meet pharmaceutical-grade purity standards (>99.5%).

Q & A

Q. Table 1: Analytical Techniques for Characterization

| Technique | Parameters | Application |

|---|---|---|

| ¹H NMR | 400 MHz, DMSO-d₆ | Assign proton environments |

| LC-HRMS | ESI+, 1.11 min retention | Confirm molecular formula |

| X-ray | SHELX refinement | Resolve structural ambiguities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.